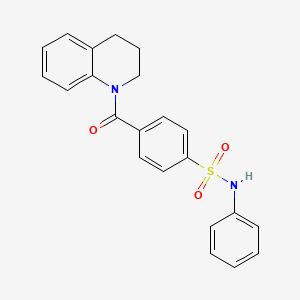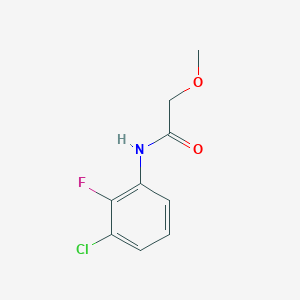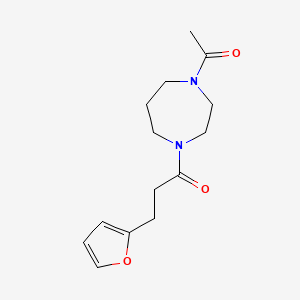
N,N-bis(cyanomethyl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2-cyclohexylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as BCA, and it is a versatile reagent that can be used in a variety of chemical reactions. The purpose of
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide is not well understood. However, it is believed that this compound acts as a nucleophile in many chemical reactions. The cyano groups in N,N-bis(cyanomethyl)-2-cyclohexylacetamide are highly reactive and can participate in a variety of chemical reactions. Additionally, the cyclohexyl group in this compound can provide steric hindrance, which can affect the reactivity of the cyano groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-bis(cyanomethyl)-2-cyclohexylacetamide are not well studied. However, it is known that this compound is not toxic to cells and does not exhibit any significant cytotoxicity. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been shown to be stable under a variety of conditions, which makes it an attractive reagent for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-bis(cyanomethyl)-2-cyclohexylacetamide in lab experiments is its versatility. This compound can participate in a variety of chemical reactions, which makes it useful for the synthesis of a wide range of compounds. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide is stable under a variety of conditions, which makes it easy to handle and store. However, one of the limitations of using N,N-bis(cyanomethyl)-2-cyclohexylacetamide is its relatively low reactivity. This compound may not be suitable for reactions that require high reactivity or fast reaction rates.
Future Directions
There are several future directions for the study of N,N-bis(cyanomethyl)-2-cyclohexylacetamide. One potential direction is the development of new chemical reactions that utilize this compound as a reagent. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide could be used as a building block for the synthesis of novel biologically active compounds. Finally, the mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide could be further studied to better understand its reactivity and potential applications in scientific research.
Synthesis Methods
The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves the reaction between 2-cyclohexylacetonitrile and chloroacetonitrile in the presence of a base. This reaction yields the desired product, which can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, such as melting point determination and spectroscopy.
Scientific Research Applications
N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been used in a variety of scientific research applications, including the synthesis of novel compounds and the development of new chemical reactions. This compound has been shown to be a versatile reagent that can participate in a variety of chemical reactions, including Michael additions, nucleophilic substitutions, and condensation reactions. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antibacterial agents.
properties
IUPAC Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHEXJTRQCTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)

![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)

![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)

![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)